6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with various substituents including an ethoxyphenyl group, an ethyl group, a methyl group, and a trifluoromethyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to form a pyridinethione, which is further reacted with various reagents such as 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the trifluoromethyl group and the ethoxyphenyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions often involve refluxing or heating under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity . The presence of the trifluoromethyl group enhances its binding affinity to these targets, increasing its potency .
Comparison with Similar Compounds
6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
Trifluoromethylpyridine: Both compounds contain a trifluoromethyl group, but this compound has additional substituents that enhance its biological activity.
Pyrazolo[3,4-b]pyridine Derivatives: Other derivatives of pyrazolo[3,4-b]pyridine may have different substituents, leading to variations in their chemical and biological properties.
Ethoxyphenyl Compounds: Compounds with an ethoxyphenyl group may share similar chemical reactivity but differ in their overall biological activity due to the presence of other functional groups.
Properties
Molecular Formula |
C18H18F3N3O |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C18H18F3N3O/c1-4-24-17-16(11(3)23-24)14(18(19,20)21)10-15(22-17)12-6-8-13(9-7-12)25-5-2/h6-10H,4-5H2,1-3H3 |
InChI Key |
FHVUPTGNAIMTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)OCC)C(F)(F)F |
Origin of Product |
United States |
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